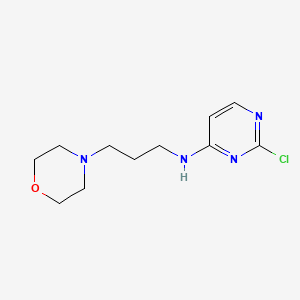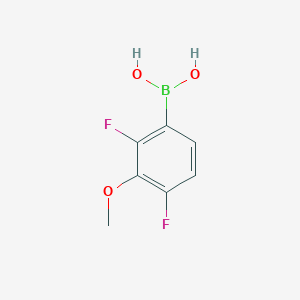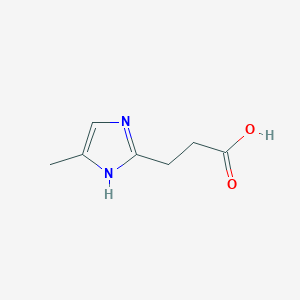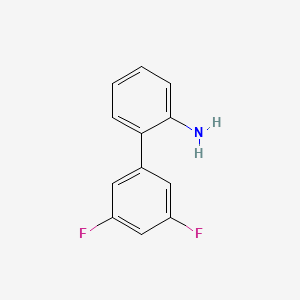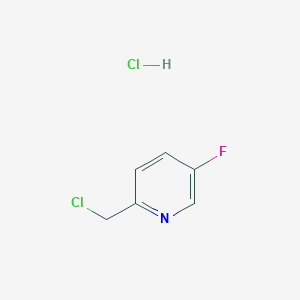
2-(Chloromethyl)-5-fluoropyridine hydrochloride
Descripción general
Descripción
“2-(Chloromethyl)-5-fluoropyridine hydrochloride” is likely a halogenated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The chloromethyl group (-CH2Cl) and fluorine atom attached to the pyridine ring could potentially make this compound useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-5-fluoropyridine hydrochloride” would consist of a pyridine ring with a chloromethyl group (-CH2Cl) and a fluorine atom attached. The exact positions of these groups on the pyridine ring would depend on the specific synthesis process .
Chemical Reactions Analysis
As a halogenated pyridine derivative, “2-(Chloromethyl)-5-fluoropyridine hydrochloride” could potentially participate in various chemical reactions. The chloromethyl group might act as a leaving group in nucleophilic substitution reactions, while the fluorine atom could potentially participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-5-fluoropyridine hydrochloride” would depend on its specific molecular structure. For instance, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Creating Structural Manifolds from a Common Precursor
The study by Schlosser and Bobbio (2002) details the versatility of halopyridines, including compounds similar to 2-(Chloromethyl)-5-fluoropyridine hydrochloride, in synthesizing a variety of pyridine derivatives. The research outlines a systematic approach to transform 5-Chloro-2,3-difluoropyridine into several other compounds, demonstrating the reactivity and potential of halopyridine-based structures in creating diverse chemical manifolds. The work particularly emphasizes the basicity gradient-driven isomerization, showcasing the chemical transformations achievable with these compounds (Schlosser & Bobbio, 2002).
Nucleophilic Substitution and Hydrolysis
Transition-Metal-Free Access to 2-Aminopyridine Derivatives
Li et al. (2018) developed a catalyst-free method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. This research is significant as it highlights a high-yield, high-chemoselectivity approach with broad substrate adaptability, indicating the potential of 2-(Chloromethyl)-5-fluoropyridine hydrochloride in similar amination reactions (Li et al., 2018).
The Reactivity of 2‐Fluoro‐ and 2‐Chloropyridines toward Sodium Ethoxide
Research by Schlosser and Rausis (2005) focused on the reactivity of 2-fluoropyridine and 2-chloropyridine with sodium ethoxide, highlighting the influence of substituents on the rate of nucleophilic substitutions. This study provides insight into the chemical behavior of compounds like 2-(Chloromethyl)-5-fluoropyridine hydrochloride, illustrating how different groups can impact reaction rates and outcomes (Schlosser & Rausis, 2005).
Fluorination and Catalysis
Fluorination of 2-chloropyridine over Metal Oxide Catalysts
Cochon et al. (2010) explored the selective preparation of 2-fluoropyridine from 2-chloropyridine using HF and various metal oxide catalysts, demonstrating the potential of halopyridines in fluorination reactions. This study provides valuable insights into the catalytic systems that can be employed for the transformation of compounds like 2-(Chloromethyl)-5-fluoropyridine hydrochloride (Cochon et al., 2010).
Functionalization and Chemical Transformations
Chemoselective Amination of 5-bromo-2-chloro-3-fluoropyridine
Stroup et al. (2007) described the chemoselective functionalization of halopyridines, including reactions specific to 5-bromo-2-chloro-3-fluoropyridine. The study presents a comprehensive analysis of different amination conditions and their outcomes, offering insights into how 2-(Chloromethyl)-5-fluoropyridine hydrochloride might react under similar conditions (Stroup et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-5-fluoropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGHWZARBJUVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-fluoropyridine hydrochloride | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)
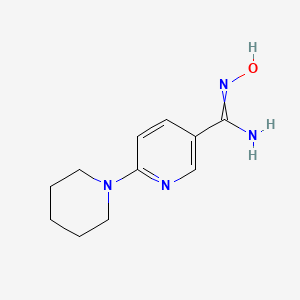
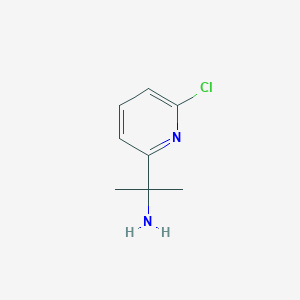
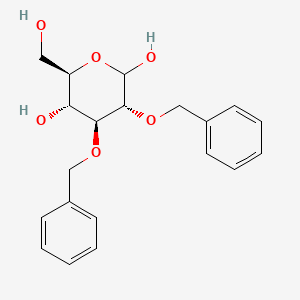
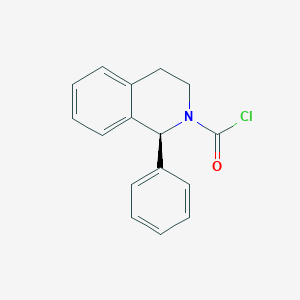
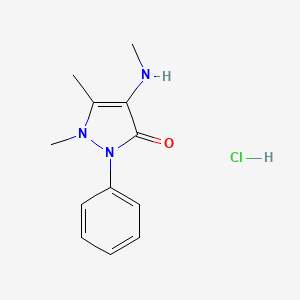
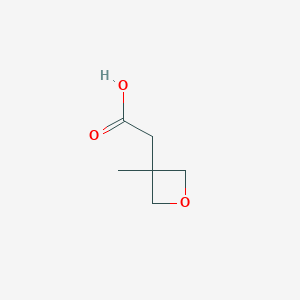
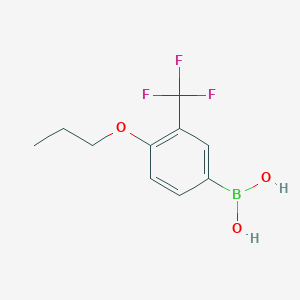

![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)
